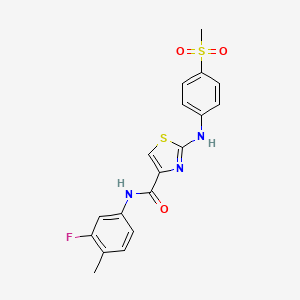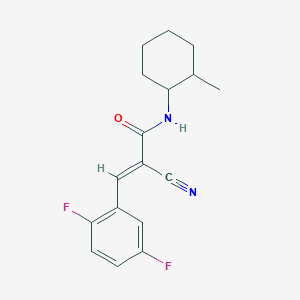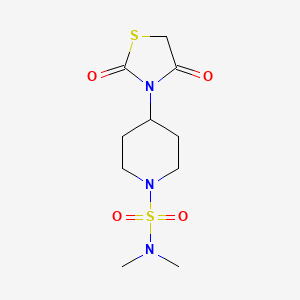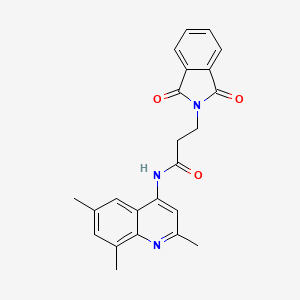![molecular formula C21H21N3O3 B2557370 N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-13-1](/img/structure/B2557370.png)
N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Precursor in Heterocycle Syntheses : N,N-Dimethylformamide, a compound structurally related to N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, has been utilized as a synthetic precursor, particularly contributing methyl, acyl, and amino groups in the synthesis of heterocycles like pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones (Li, Ren, Ding, Wang, & Ma, 2021).
Copper-Catalyzed Coupling Reaction : A structurally similar compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), has shown effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes (Chen, Li, Xu, & Ma, 2023).
Drug Candidate for Neuropsychiatric and Neurological Disorders : The synthesis and structure-activity relationships of a class of tetracyclic butyrophenones, which include compounds with a similar structure to this compound, have been investigated. These compounds show potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, making them potential drug candidates for neuropsychiatric and neurological disorders (Li, Zhang, Robichaud, Lee, Tomesch, Yao, Beard, Snyder, Zhu, Peng, Hendrick, Vanover, Davis, Mates, & Wennogle, 2014).
Antitubercular Agents : Variants of the Bohlmann-Rahtz Reaction have been used to synthesize substituted pyridines and dihydro-6H-quinolin-5-ones, showcasing the potential of compounds similar to this compound as antitubercular agents (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
In Vitro and In Vivo Anticancer Activity : Novel synthetic makaluvamine analogues, structurally related to this compound, have been studied for their in vitro and in vivo anticancer activity, demonstrating potential as therapeutic agents for breast cancer (Wang, Rayburn, Velu, Nadkarni, Murugesan, & Zhang, 2009).
Quinolinic Acid - Iron(II) Complexes in Neurotoxicity : Quinolinic acid, a neurotoxic tryptophan metabolite structurally related to this compound, forms complexes with ferrous ions, which are implicated in the pathogenesis of several brain disorders including HIV-associated dementia. This study provides insights into the neurotoxic effects of such compounds (Pláteník, Stopka, Vejrazka, & Stípek, 2001).
Larvicidal Activity Against Anopheles Arabiensis : Novel ethyl and dimethyl pyrrolo[1,2-a]quinoline-3-carboxylates, structurally related to this compound, have been synthesized and shown larvicidal activity against Anopheles arabiensis, a mosquito species responsible for malaria transmission (Uppar, Chandrashekharappa, Venugopala, Deb, Kar, Alwassil, Gleiser, García, Odhav, Mohan, Venugopala, & Padmashali, 2020).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-7-13(2)9-16(8-12)22-20(26)21(27)23-17-10-14-3-4-18(25)24-6-5-15(11-17)19(14)24/h7-11H,3-6H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKLFYMFWOADCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2557290.png)
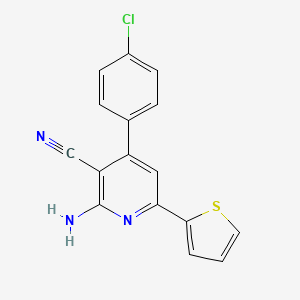
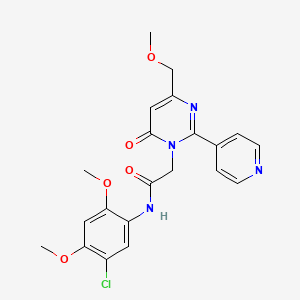
![2-{5-benzyl-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid hydrochloride, Mixture of diastereomers](/img/structure/B2557294.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)


![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)

